molecular formula C21H27N3O5S B4977683 N-{2-METHOXY-5-[({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)SULFAMOYL]PHENYL}ACETAMIDE

N-{2-METHOXY-5-[({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)SULFAMOYL]PHENYL}ACETAMIDE

Cat. No.: B4977683
M. Wt: 433.5 g/mol
InChI Key: UFKRMQILWLNGHY-UHFFFAOYSA-N
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Description

N-{2-METHOXY-5-[({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)SULFAMOYL]PHENYL}ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a morpholine ring, a methoxy group, and a sulfamoyl group attached to a phenyl ring.

Properties

IUPAC Name

N-[2-methoxy-5-[[2-(morpholin-4-ylmethyl)phenyl]methylsulfamoyl]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O5S/c1-16(25)23-20-13-19(7-8-21(20)28-2)30(26,27)22-14-17-5-3-4-6-18(17)15-24-9-11-29-12-10-24/h3-8,13,22H,9-12,14-15H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFKRMQILWLNGHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CC=C2CN3CCOCC3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-METHOXY-5-[({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)SULFAMOYL]PHENYL}ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-methoxy-5-nitrobenzenesulfonamide with 2-[(morpholin-4-yl)methyl]benzylamine under specific conditions such as controlled temperature and pH. The reaction is usually carried out in the presence of a catalyst to enhance the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high throughput. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-{2-METHOXY-5-[({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)SULFAMOYL]PHENYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-{2-METHOXY-5-[({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)SULFAMOYL]PHENYL}ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{2-METHOXY-5-[({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)SULFAMOYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    N-{2-METHOXY-5-[({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)SULFAMOYL]PHENYL}ACETAMIDE: shares structural similarities with other sulfonamide derivatives and morpholine-containing compounds.

    N-{2-METHOXY-5-[({2-[(PIPERIDIN-4-YL)METHYL]PHENYL}METHYL)SULFAMOYL]PHENYL}ACETAMIDE: A similar compound with a piperidine ring instead of a morpholine ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.

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